molecular formula C16H13ClFN3OS B5553962 3-chloro-4-fluoro-N-[2-(3-pyridinylamino)ethyl]-1-benzothiophene-2-carboxamide

3-chloro-4-fluoro-N-[2-(3-pyridinylamino)ethyl]-1-benzothiophene-2-carboxamide

Cat. No. B5553962
M. Wt: 349.8 g/mol
InChI Key: JEQUZEQEAPBYMR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzothiophene derivatives involves several steps, including reactions with different chemical reagents and conditions to form the desired product. For example, the synthesis of benzothiophene compounds often involves condensation reactions, catalyzed processes, and specific solvent conditions to achieve high purity and yield of the product.

Molecular Structure Analysis

The molecular structure of benzothiophene derivatives, including the dihedral angles between different rings in the molecule, is crucial for understanding its chemical behavior. X-ray crystallography is a common method used to determine the crystal structure and provide insights into the molecular geometry, bond lengths, and angles. For instance, in some benzothiophene compounds, the dihedral angles between the thiophene ring and other parts of the molecule can significantly influence its physical and chemical properties.

Chemical Reactions and Properties

Benzothiophene compounds can undergo various chemical reactions, including reactions with nitrogen nucleophiles, hydroxylamine hydrochloride, and other reagents, leading to a wide range of products. The reactivity of these compounds is influenced by their molecular structure, the presence of functional groups, and the reaction conditions. These reactions can be exploited to synthesize new derivatives with desired properties.

Physical Properties Analysis

The physical properties of benzothiophene derivatives, such as solubility, melting point, and crystallinity, are important for their practical applications. These properties are influenced by the molecular structure, the presence of substituents, and intermolecular interactions within the crystal lattice.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are critical for the application of benzothiophene derivatives. Factors such as the electronic structure, the presence of electron-withdrawing or donating groups, and steric effects play a significant role in determining these properties.

For further detailed studies, here are the references to the papers that provide insights into the synthesis, structure, and properties of benzothiophene derivatives and related compounds:

  • Mukhtar et al. (2012) examined the crystal structure of a benzothiophene derivative, providing details on molecular geometry and intermolecular interactions (Mukhtar et al., 2012).
  • Naganagowda and Petsom (2011) discussed the synthesis and antimicrobial activity of benzothiophene derivatives, highlighting their chemical reactions and potential applications (Naganagowda & Petsom, 2011).
  • Thirunarayanan and Sekar (2013) focused on the synthesis and spectral analysis of benzothiophene derivatives, shedding light on their chemical and physical properties (Thirunarayanan & Sekar, 2013).

Scientific Research Applications

Antimicrobial Activity

Research on compounds with structural similarities to 3-chloro-4-fluoro-N-[2-(3-pyridinylamino)ethyl]-1-benzothiophene-2-carboxamide has shown potential in antimicrobial applications. For instance, studies on new quinazolinone derivatives including similar structures have demonstrated significant antibacterial and antifungal activities, suggesting that modifications on the benzothiophene moiety can enhance these properties (G. Naganagowda & A. Petsom, 2011).

Fluorinating Agents

The compound's fluorine component is noteworthy in research focused on fluorination reactions. Research on α,α-difluoroalkylamine and α-fluoro enamine as fluorinating agents for alcohols and carboxylic acids reveals the utility of fluorine in synthetic chemistry, indicating the potential of 3-chloro-4-fluoro-N-[2-(3-pyridinylamino)ethyl]-1-benzothiophene-2-carboxamide in facilitating fluorination reactions (A. Takaoka, H. Iwakiri, & N. Ishikawa, 1979).

Chemical Synthesis and Docking Studies

Further research into the synthesis and properties of related chemical structures has contributed to the understanding of molecular interactions, which are crucial in drug development and material science. For example, studies on the synthesis, characterization, docking studies, and antimicrobial evaluation of various thiophene derivatives underscore the importance of these compounds in developing new materials with specific biological activities (YN Spoorthy et al., 2021).

Polyamide Materials

The compound's relevance extends to materials science, where related benzothiophene structures have been utilized in the synthesis of new polyamides. These materials exhibit remarkable solubility, thermal stability, and mechanical properties, indicating the potential for 3-chloro-4-fluoro-N-[2-(3-pyridinylamino)ethyl]-1-benzothiophene-2-carboxamide in the development of high-performance polymeric materials (S. Hsiao et al., 2000).

properties

IUPAC Name

3-chloro-4-fluoro-N-[2-(pyridin-3-ylamino)ethyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN3OS/c17-14-13-11(18)4-1-5-12(13)23-15(14)16(22)21-8-7-20-10-3-2-6-19-9-10/h1-6,9,20H,7-8H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEQUZEQEAPBYMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=C2Cl)C(=O)NCCNC3=CN=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-fluoro-N-[2-(3-pyridinylamino)ethyl]-1-benzothiophene-2-carboxamide

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